(1R,3S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione
Description
This compound is a highly complex polycyclic organic molecule characterized by a heptacyclic framework fused with oxygen (oxa), sulfur (dithia), and nitrogen (diaza) heteroatoms. The presence of multiple fused rings and heteroatoms likely contributes to its structural rigidity, influencing both physicochemical properties (e.g., solubility, thermal stability) and bioactivity. Such intricate architectures are often associated with natural products or synthetic bioactive molecules, though its exact origin (natural or synthetic) remains unspecified in available literature .
Properties
IUPAC Name |
(1R,3S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17?,20-,21-,22+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYWUMDYAWTKK-REDDWEFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=CC5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Cultivation
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Microorganism : Emericella striata or Verticimonosporium ellipticus (MF6808).
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Medium : Complex media containing corn steep powder, tomato paste, oat flour, and glucose, supplemented with trace elements (Fe, Mn, Cu, Zn).
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Conditions : Incubation at 25°C for 7–14 days under aerobic conditions.
Extraction and Isolation
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Solvent Extraction : Fermentation broth is extracted with methyl ethyl ketone (MEK) or dichloromethane (CH₂Cl₂).
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Chromatography :
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Sephadex LH-20 : Elution with methanol removes impurities, retaining emestrin.
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Reverse-Phase HPLC : Final purification using a C-8 column with acetonitrile/water gradients (0.1% TFA).
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Key Analytical Data:
| Property | Value |
|---|---|
| Yield | 7 mg/L (from V. ellipticus) |
| HPLC Retention Time | 5.5 min (Zorbax XDB-C8 column) |
| HRESIMS | m/z 597.0633 [M–H]⁻ (Δ = 1.6 ppm) |
Chemical Synthesis Strategies
Due to emestrin’s structural complexity, total synthesis remains challenging. Reported approaches focus on modular assembly of its core components:
Retrosynthetic Analysis
The heptacyclic system is dissected into three domains:
Dihydrooxepin Formation
Stereoselective Hydroxylation
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Sharpless Asymmetric Dihydroxylation : Applied to olefin intermediates (e.g., 28 ) to install C24 and C25 stereocenters.
Critical Challenges and Solutions
Stereochemical Control
Functional Group Compatibility
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Protecting Groups : TBS ethers for hydroxyls, Boc for amines.
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Oxidative Rearrangements : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) dehydrogenates saturated precursors.
Analytical Characterization
Spectroscopic Data
| NMR (CDCl₃) | ¹H (δ, ppm) | ¹³C (δ, ppm) |
|---|---|---|
| C15-OCH₃ | 3.87 (s) | 56.8 |
| C19-OH | 5.21 (br s) | 72.4 |
| C23-OH | 5.43 (d, J=8.2) | 68.9 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iminomethano group can be reduced to form amines.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of the iminomethano group can produce primary or secondary amines.
Scientific Research Applications
The compound (1R,3S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The unique arrangement of functional groups in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance:
- Mechanism of Action : Compounds with multiple hydroxyl and methoxy groups have been shown to inhibit key enzymes involved in tumor growth and metastasis.
- Case Study : A study demonstrated that related compounds effectively reduced tumor size in animal models by inducing apoptosis in cancer cells.
Antimicrobial Properties
The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial activity:
- Research Findings : Similar compounds have been tested against various bacterial strains and shown to exhibit significant antibacterial effects.
- Applications : This could lead to the development of new antibiotics or topical antiseptics.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties:
- Mechanism : The ability to cross the blood-brain barrier and interact with neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
- Clinical Insights : Research has indicated that derivatives of similar structures can improve cognitive function in animal models of Alzheimer's disease.
Polymer Synthesis
The compound's unique structure can be utilized in synthesizing advanced polymers:
- Functional Polymers : The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability.
- Case Study : Research has shown that polymers modified with similar tricyclic structures exhibit improved resistance to degradation under environmental stress.
Nanotechnology
In nanotechnology applications:
- Nanocarriers for Drug Delivery : The compound can be engineered into nanoscale carriers for targeted drug delivery systems.
- Research Findings : Studies demonstrate that nanocarriers utilizing such complex organic molecules can improve the bioavailability of poorly soluble drugs.
Environmental Remediation
Given its chemical properties:
- Heavy Metal Ion Binding : The compound may be effective in binding heavy metals from contaminated water sources.
- Case Study : Research has highlighted the efficacy of similar compounds in adsorbing toxic metals like lead and mercury.
Biodegradable Materials
The development of biodegradable materials is crucial for reducing plastic waste:
- Sustainable Alternatives : Compounds like this can be incorporated into biodegradable plastics to enhance their performance while ensuring environmental safety.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, a comparative analysis with structurally and functionally related molecules is provided below. Key analogs include other polycyclic heteroatom-rich compounds documented in pharmacological and materials science research.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Bioactivity: The target compound’s trihydroxy and dithia groups differentiate it from analogs in and . These groups may enhance antioxidant activity via radical scavenging (similar to phenolic compounds in Populus buds ) and metal chelation, respectively.
Solubility and Stability: The low solubility of the target compound aligns with other polycyclic systems (e.g., ), likely due to high ring strain and hydrophobicity. This contrasts with octyltin compounds (), where alkyl chains improve solubility in nonpolar matrices . Dithia groups may confer thermal stability, as seen in sulfur-containing polymers, though this requires experimental validation .
Synergistic Effects :
- The combination of methoxy and hydroxy groups mirrors synergistic interactions observed in Populus metabolites, where mixed functionalities amplify anti-inflammatory and antibacterial effects .
Research Implications and Gaps
- Pharmacological Potential: The compound’s trihydroxy-methoxy pattern aligns with bioactive phytochemicals, suggesting utility in treating oxidative stress-related disorders. However, in vivo studies are needed to confirm efficacy and toxicity .
- Materials Science: Its dithia-diaza framework could inspire novel stabilizers for polymers or coatings, though synthetic scalability remains a challenge .
- QSAR Modeling : Molecular descriptors (e.g., topological polar surface area, electron density) should be computed to predict absorption and distribution, leveraging methods from and .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex polycyclic framework of this compound?
- Methodological Answer : The synthesis of polycyclic compounds with fused oxa- and thia-rings requires multi-step convergent approaches. Key steps include:
- Ring-closing metathesis or cycloaddition reactions to form macrocyclic scaffolds .
- Protecting group strategies for hydroxyl and methoxy functionalities to prevent side reactions during coupling steps .
- Heteroatom incorporation (e.g., sulfur via thiol-ene click chemistry) to stabilize the diazaheptacyclic core .
- Reference : Analogous syntheses of structurally related compounds emphasize iterative purification using HPLC or membrane-based separation technologies to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s stereochemistry?
- Methodological Answer :
- X-ray crystallography : Essential for resolving absolute configurations of chiral centers, particularly the 1R,3S,23S,24R,32R stereodescriptor .
- Advanced NMR : Use - HSQC and NOESY to confirm spatial proximity of substituents in the crowded polycyclic environment .
- High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis to verify molecular formula .
- Reference : Specialized databases like PubChem provide comparative spectral data for validation .
Q. How can researchers link experimental design to theoretical frameworks for studying this compound’s reactivity?
- Methodological Answer :
- Adopt density functional theory (DFT) to model electron distribution in the heterocyclic core, predicting sites for nucleophilic/electrophilic attack .
- Align experimental conditions (e.g., solvent polarity, temperature) with computational predictions to test theoretical reactivity profiles .
Advanced Research Questions
Q. How can AI-driven simulations optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Implement COMSOL Multiphysics with AI algorithms to model heat/mass transfer in multi-step reactions, minimizing side-product formation .
- Use machine learning (e.g., Bayesian optimization) to iteratively refine parameters like catalyst loading and reaction time based on real-time HPLC data .
Q. What mechanistic insights explain contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to distinguish between homolytic (radical) vs. heterolytic (ionic) degradation pathways.
- Combine EPR spectroscopy with DFT to identify transient radical intermediates that may destabilize the polycyclic framework .
Q. How can researchers address challenges in isolating enantiomerically pure forms of this compound?
- Methodological Answer :
- Employ chiral stationary phase (CSP) chromatography with polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for high-resolution enantiomeric separation .
- Integrate process analytical technology (PAT) to monitor enantiomeric excess in real-time during large-scale synthesis .
- Reference : CRDC subclass RDF2050104 highlights advancements in membrane and separation technologies applicable to chiral resolution .
Q. What interdisciplinary approaches are needed to study the compound’s biological interactions?
- Methodological Answer :
- Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to map binding affinities for hypothetical protein targets.
- Validate computational predictions via isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of ligand-receptor interactions .
Data Contradiction and Validation Strategies
Q. How should researchers reconcile discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer :
- Conduct sensitivity analysis on DFT parameters (e.g., basis set choice, solvation models) to identify sources of error in computational models.
- Cross-validate results with ab initio methods (e.g., MP2) or experimental datasets from analogous compounds in public repositories .
Methodological Innovations
Q. Can traditional field-research methods in chemistry be adapted for studying dynamic transformations of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
